molecular formula C21H17N3O B12550354 Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- CAS No. 821784-47-8

Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-

Cat. No.: B12550354
CAS No.: 821784-47-8
M. Wt: 327.4 g/mol
InChI Key: WEGSPPOZMNGVGO-UHFFFAOYSA-N
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Description

Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline and Pyridine Rings: The initial step involves the synthesis of the isoquinoline and pyridine rings, which are essential components of the compound. This can be achieved through cyclization reactions using appropriate precursors.

    Amination Reaction: The next step involves the introduction of the amino group to the pyridine ring. This can be done using reagents such as ammonia or amines under suitable conditions.

    Coupling Reaction: The final step involves the coupling of the isoquinoline and pyridine rings with the phenol moiety. This can be achieved using coupling agents such as palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.

    Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. It may also be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- can be compared with other similar compounds, such as:

    Phenol, 3-[(3,4-dihydro-6-methoxy-1-isoquinolinyl)methyl]-: This compound has a similar structure but with a methoxy group instead of the pyridinyl group.

    Phenol, 3-[(3,4-dihydro-6-methoxy-1-isoquinolinyl)methyl]-: Another similar compound with slight variations in the functional groups attached to the aromatic rings.

The uniqueness of Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties.

Biological Activity

Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- (CAS Number: 821784-47-8) is a compound characterized by its complex structure, which includes phenolic and pyridine functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by case studies and research findings.

  • Molecular Formula : C21H17N3O
  • Molecular Weight : 327.379 g/mol
  • LogP : 4.6875 (indicating lipophilicity)
  • Polar Surface Area (PSA) : 58.04 Ų

Biological Activity Overview

The biological activities of phenolic compounds, especially those with nitrogen-containing heterocycles like isoquinolines and pyridines, are well-documented. The specific compound exhibits several promising activities:

  • Anticancer Activity :
    • Research indicates that compounds with similar structures can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For example, imidazopyridine derivatives have shown selective inhibition of kinase activity, suggesting a potential mechanism for anticancer effects .
    • A study demonstrated that phenolic compounds can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
  • Antimicrobial Properties :
    • Similar phenolic compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the isoquinoline moiety is believed to enhance the interaction with bacterial membranes, leading to increased permeability and cell death .
    • In vitro studies have shown that derivatives of phenolic compounds possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antibiotic agents .
  • Anti-inflammatory Effects :
    • Phenolic compounds are known for their anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The structure of this compound may allow it to modulate inflammatory pathways effectively.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of a series of phenolic compounds on human breast cancer cells. Results indicated that compounds similar to Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- exhibited dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that these compounds induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of phenolic derivatives against various bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) as low as 15 µg/mL against MRSA and other resistant strains. The study suggested that the mechanism involved disruption of bacterial cell wall integrity and interference with metabolic pathways .

Research Findings

Recent literature highlights several key findings regarding the biological activities of related phenolic compounds:

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against MRSA; MIC as low as 15 µg/mL
Anti-inflammatoryInhibition of COX enzymes; reduction in cytokines

Properties

CAS No.

821784-47-8

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

3-[[(5-isoquinolin-4-ylpyridin-3-yl)amino]methyl]phenol

InChI

InChI=1S/C21H17N3O/c25-19-6-3-4-15(8-19)10-24-18-9-17(12-22-13-18)21-14-23-11-16-5-1-2-7-20(16)21/h1-9,11-14,24-25H,10H2

InChI Key

WEGSPPOZMNGVGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CC(=CN=C3)NCC4=CC(=CC=C4)O

Origin of Product

United States

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